3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one
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Description
3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one, commonly known as MMPI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MMPI is a derivative of indolin-2-one and has been synthesized using different methods.
Scientific Research Applications
Antiviral Activity
Indolinone derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A , with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing an IC50 value of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus , with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Researchers have explored indolinone derivatives as potential anti-HIV agents. Notably, novel indolyl and oxochromenyl xanthenone derivatives were studied for their molecular docking interactions with HIV-1 , indicating their potential in combating HIV infection .
Anticholinesterase Activity
Indolinone compounds might interact with cholinesterase enzymes, which play a role in neurodegenerative diseases like Alzheimer’s. Investigating their anticholinesterase potential could yield therapeutic insights.
properties
IUPAC Name |
(3Z)-3-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-29-22-13-16(12-19-18-4-2-3-5-20(18)24-23(19)26)8-11-21(22)30-14-15-6-9-17(10-7-15)25(27)28/h2-13H,14H2,1H3,(H,24,26)/b19-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHGGUJLGWAGJ-UNOMPAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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